Cas no 1804188-98-4 (5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride)
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride
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- Inchi: 1S/C8H5ClF2N2O2S/c9-16(14,15)7-4(8(10)11)1-2-5-6(7)13-3-12-5/h1-3,8H,(H,12,13)
- InChI Key: VFVPADQNRQXMFL-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C(F)F)C=CC2=C1N=CN2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 360
- XLogP3: 2.1
- Topological Polar Surface Area: 71.2
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003609-250mg |
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride |
1804188-98-4 | 98% | 250mg |
$5,286.66 | 2022-04-02 | |
| Alichem | A061003609-500mg |
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride |
1804188-98-4 | 98% | 500mg |
$8,640.10 | 2022-04-02 | |
| Alichem | A061003609-1g |
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride |
1804188-98-4 | 98% | 1g |
$13,505.16 | 2022-04-02 |
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride
Introduction to 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride (CAS No. 1804188-98-4)
5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1804188-98-4, is a derivative of benzimidazole, a heterocyclic aromatic compound known for its broad spectrum of biological activities. The presence of both a difluoromethyl group and a sulfonyl chloride moiety in its structure endows it with distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The 5-Difluoromethyl substituent plays a crucial role in modulating the electronic properties of the benzimidazole core, enhancing its reactivity and compatibility with other functional groups. This feature is particularly useful in medicinal chemistry, where such modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The sulfonyl chloride group, on the other hand, is a well-known leaving group in organic synthesis, facilitating nucleophilic substitution reactions that are essential for constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzimidazole scaffolds. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The structural features of 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride make it an attractive building block for designing such agents. Specifically, the electron-withdrawing nature of the difluoromethyl group and the electrophilic character of the sulfonyl chloride moiety allow for selective functionalization at multiple positions, enabling chemists to tailor the molecule’s properties to meet specific biological targets.
One of the most compelling aspects of this compound is its utility in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. The sulfonyl chloride functionality in 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride can be readily converted into sulfonamides through reaction with primary or secondary amines. This transformation opens up numerous possibilities for generating derivatives with enhanced potency and selectivity.
Recent studies have highlighted the potential of 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride as a key intermediate in the development of novel anticancer agents. Researchers have demonstrated that benzimidazole derivatives can interact with biological targets such as kinases and transcription factors, inhibiting their activity and thereby suppressing tumor growth. The introduction of fluorine atoms into the benzimidazole ring has been shown to improve metabolic stability and binding affinity, making these compounds more effective in vivo.
The difluoromethyl group, in particular, has been recognized for its ability to enhance lipophilicity and metabolic resistance, which are critical factors for drug efficacy. By incorporating this moiety into benzimidazole derivatives, scientists can develop molecules that exhibit improved pharmacokinetic profiles. Additionally, the sulfonyl chloride group provides a versatile handle for further chemical modifications, allowing for the creation of libraries of compounds that can be screened for biological activity.
In addition to its applications in oncology, 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride has shown promise in other therapeutic areas. For instance, it has been used as a precursor in the synthesis of anti-inflammatory agents that target cyclooxygenase (COX) enzymes. COX enzymes are key players in the inflammatory response, and inhibiting their activity can lead to significant therapeutic benefits. The structural features of this compound make it an ideal candidate for developing selective COX inhibitors with reduced side effects.
Another area where this compound has found utility is in antimicrobial research. Antibiotic resistance is a growing global health concern, necessitating the development of novel antimicrobial agents. Benzimidazole derivatives have demonstrated activity against various bacterial and fungal pathogens due to their ability to disrupt essential cellular processes. The modifications introduced by the difluoromethyl and sulfonyl chloride groups can enhance these properties, leading to more potent and selective antimicrobial compounds.
The synthetic versatility of 5-Difluoromethyl-1H-benzimidazole-4-sulfonyl chloride also makes it valuable for exploring new chemical space. By employing different reaction conditions and coupling strategies, chemists can generate a diverse range of derivatives with tailored properties. This flexibility is particularly important in drug discovery pipelines, where rapid access to large libraries of compounds is essential for identifying lead candidates.
In conclusion,5-Difluoromethyl-1H-benzimbidazole-4-sulfonyl chloride (CAS No. 1804188-98-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable it to serve as an effective intermediate for synthesizing bioactive molecules across various therapeutic areas. As our understanding of drug design continues to evolve,5-Difluoromethyl-1H-benzimbidazole-4-sulfonyl chloride is likely to play an increasingly important role in discovering new treatments for human diseases.
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